Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate
Description
Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate is a complex heterocyclic compound featuring a thiazole core, a tert-butyl ester group, and a diethoxyphosphoryloxy substituent. The Z-configuration of the oxime group is critical to its stereochemical and functional properties. This compound is structurally related to β-lactam antibiotics and intermediates, where the thiazole moiety and phosphorylated groups may influence biological activity or stability . Its synthesis likely involves multi-step protocols, including oxime formation, phosphorylation, and esterification, analogous to methods described for related compounds .
Properties
IUPAC Name |
tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N3O8PS/c1-8-24-29(23,25-9-2)27-13(21)12(11-10-30-15(18)19-11)20-28-17(6,7)14(22)26-16(3,4)5/h10H,8-9H2,1-7H3,(H2,18,19)/b20-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBPIOCFTYBZMA-NDENLUEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)OC(=O)/C(=N\OC(C)(C)C(=O)OC(C)(C)C)/C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N3O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443278 | |
| Record name | AKOS015963235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179258-52-7 | |
| Record name | AKOS015963235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-THIAZOLEACETIC ACID,2-AMINO-.ALPHA.-((2-(1,1-DIMETHYLETHOXY)-1,1-DIMETHYL-2-OXOETHOXY)IMINO)-, ANHYDRIDE WITH DIETHYL HYDROGEN PHOSPHATE, (Z)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Tert-butyl 2-{[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy}-2-methylpropanoate
- Molecular Formula : C17H28N3O8PS
- CAS Number : 179258-52-7
Antimicrobial Activity
Research has indicated that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. In particular, compounds containing thiazole rings have been shown to possess bactericidal activity against various strains of bacteria. For instance:
- Case Study : A study demonstrated that thiazole derivatives exhibited MIC values ranging from 7.9 µM to 51 µM against different bacterial strains, indicating their potential as effective antibacterial agents .
Cytotoxicity and Selectivity
The compound's cytotoxic effects were evaluated using HepG2 cell lines, which are commonly used for assessing liver toxicity. The IC50 values for various thiazole derivatives were reported, showing a range of cytotoxicity:
| Compound | HepG2 IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 32 | Moderate cytotoxicity |
| Compound B | >100 | Low cytotoxicity |
| Compound C | 5.6 | High cytotoxicity |
These findings suggest that modifications to the thiazole core can lead to variations in selectivity and toxicity profiles .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the thiazole moiety is crucial for its antimicrobial activity. Modifications such as substituents on the benzothiazole or changes in the alkyl chain significantly affect both potency and toxicity:
- Benzothiazole Substituents : Variations in substituents can enhance activity against resistant bacterial strains while reducing cytotoxicity.
- Alkyl Chain Modifications : Altering the alkyl chain length or branching affects the lipophilicity and membrane permeability, influencing overall biological activity.
Research Findings
Recent studies have focused on synthesizing new analogs based on the thiazole framework to improve efficacy and reduce toxicity. For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of thiazole-containing derivatives with variations in substituents, stereochemistry, and ester groups. Below is a comparative analysis of structurally related molecules:
Key Findings from Structural Comparisons
Sulfo-azetidinyl derivatives (e.g., e) exhibit superior water solubility due to the sulfonic acid group, making them candidates for parenteral formulations .
Steric and Stereochemical Influence :
- The Z-configuration is conserved across analogs, critical for maintaining hydrogen-bonding interactions with biological targets (e.g., penicillin-binding proteins) .
- tert-Butyl esters confer hydrolytic stability compared to ethyl esters (f), favoring prolonged shelf life .
Biological Activity :
Preparation Methods
The tert-butyl ester moiety is typically introduced early in the synthesis to ensure steric protection of the carboxylate group. A widely cited method involves the reaction of pinacolone (3,3-dimethyl-2-butanone) with phosphorus pentachloride (PCl₅) in xylenes at 10–30°C to form 2,2-dichloro-3,3-dimethylbutane, followed by dehydrohalogenation with potassium hydroxide (KOH) to yield tert-butylacetylene .
Example Protocol
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Step 1 : 195 kg of pinacolone is added dropwise to a solution of 390 kg PCl₅ in 400 kg xylenes at 10°C over 8 hours, yielding 270 kg of 2,2-dichloro-3,3-dimethylbutane (93.1% yield) .
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Step 2 : Dechlorination with 405 kg KOH and 180 kg phosphoramide in water at 180–250°C produces tert-butylacetylene .
This method avoids costly bromobutyllithium reagents and achieves high purity through solvent extraction and distillation .
Construction of the 2-Amino-1,3-Thiazol-4-Yl Fragment
The aminothiazole ring is synthesized via modified Hantzsch thiazole synthesis or Robinson-Gabriel cyclization. A microwave-assisted approach using ethyl bromopyruvate and thioamides achieves rapid cyclization (5–10 minutes) with yields exceeding 85% .
Key Reaction Parameters
| Reactant | Conditions | Yield | Source |
|---|---|---|---|
| Ethyl bromopyruvate | Microwave, 100°C, 5 min | 88% | |
| Thiourea derivative | K₂CO₃, DMF, rt, 12 h | 76% |
The thiazole ring’s amino group is often introduced via hydrolysis of nitriles or reduction of nitro groups .
Incorporation of the Diethoxyphosphoryloxy Group
Phosphoryloxy groups are installed using Horner–Wadsworth–Emmons (HWE) olefination or Overman rearrangement. A 2020 study demonstrated the synthesis of γ-amino vinyl phosphonates via HWE olefination of N-Boc-protected α-amino aldehydes with diethyl phosphite, achieving 59–72% yields .
Representative Procedure
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Substrate : N-Boc-protected α-amino aldehyde (1.02 g, 4.33 mmol).
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Conditions : Reaction with diethyl phosphite in THF at room temperature for 3 hours.
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Outcome : 59% yield of tert-butyl (Z)-(3-(diethoxyphosphoryl)-1-phenylprop-1-en-1-yl)carbamate .
Formation of the Oxime Ether Linkage
The oxime ether bond is constructed via Mitsunobu reaction or nucleophilic substitution. A 2014 protocol synthesized aminooxy linkers using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple phthalimide-protected alcohols with tert-butyl esters, followed by hydrazinolysis to unmask the aminooxy group .
Optimized Steps
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Mitsunobu Coupling : 61–100% yield for phthalimide intermediates .
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Hydrazinolysis : 85–92% yield after Celite filtration and FPLC purification .
Final Assembly and Stereochemical Control
The Z-configuration of the oxime is controlled by steric effects during coupling. A 2021 study highlighted the use of BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) for amide bond formation between the aminothiazole and phosphoryloxy segments, preserving stereochemistry .
Critical Parameters
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Coupling Agent : BOP (1.1 equiv).
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Base : Triethylamine (2.0 equiv).
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Solvent : Dichloromethane, 0°C to rt.
Purification and Characterization
Final purification employs silica gel chromatography (hexane/ethyl acetate) or preparative HPLC. LC-MS and ¹H/¹³C NMR confirm structure and Z-configuration .
Analytical Data
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Molecular Formula : C₂₀H₂₉N₃O₈PS.
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¹H NMR (CDCl₃) : δ 1.42 (s, 9H, tert-butyl), 4.18–4.25 (m, 4H, PO(OEt)₂), 6.92 (s, 1H, thiazole-H) .
Challenges and Optimization Strategies
Key Issues
Solutions
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling thiazole derivatives with phosphorylated intermediates. Key steps include:
- Amide/ester formation : Use of trifluoroacetic anhydride (TFAA) or tert-butoxycarbonyl (Boc) protecting groups to stabilize reactive intermediates (e.g., as seen in tert-butyl carbamate synthesis in ).
- Phosphorylation : Diethyl phosphoryl chloride may be employed under anhydrous conditions with bases like triethylamine to introduce the diethoxyphosphoryloxy group .
- Purification : Column chromatography (silica gel) or recrystallization from solvents like acetic acid/ethanol mixtures is critical for isolating the pure Z-isomer .
- Optimization : Adjusting stoichiometry, temperature (−10°C to room temperature), and solvent polarity (e.g., dichloromethane vs. DMSO) can mitigate side reactions like oxime isomerization .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the Z-configuration of the oxime group (δ 8–9 ppm for oxime protons) and tert-butyl group (δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, particularly for phosphorylated intermediates .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities, while ORTEP-3 generates thermal ellipsoid diagrams to visualize bond lengths/angles . Validate structures using CCDC deposition and R-factor analysis (<5%) .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) predict reaction pathways and regioselectivity for this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model intermediates, such as the oxime-phosphoryl transition state. Software like Gaussian or ORCA calculates activation energies to identify kinetically favored pathways .
- Regioselectivity Analysis : Atomic charge distribution (via Natural Bond Orbital analysis) predicts nucleophilic/electrophilic sites. For example, the thiazole nitrogen’s lone pair directs phosphorylation at the 2-oxoethylidene group .
- Validation : Compare computed IR/Raman spectra with experimental data to confirm accuracy .
Q. What strategies resolve contradictions in crystallographic data, such as disordered tert-butyl groups or ambiguous hydrogen-bonding networks?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split occupancy refinement assigns partial positions to disordered tert-butyl carbons. Apply SIMU and DELU restraints to suppress unrealistic thermal motion .
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) classifies patterns like R₂²(8) motifs. Use Mercury software to visualize interactions and validate against Cambridge Structural Database (CSD) precedents .
- Data Reconciliation : Cross-check with powder XRD to detect twinning or pseudo-symmetry artifacts missed in single-crystal studies .
Q. How does stereoelectronic effects influence the stability of the Z-isomer versus the E-isomer during synthesis?
- Methodological Answer :
- Steric Effects : The tert-butyl group creates a bulky environment favoring the Z-isomer by minimizing steric clash with the thiazole ring .
- Electronic Effects : Conjugation between the oxime and phosphoryl groups stabilizes the Z-configuration via resonance. Use Natural Resonance Theory (NRT) to quantify contributions .
- Experimental Validation : Variable-temperature NMR (VT-NMR) monitors isomerization kinetics, while NOESY correlations confirm spatial proximity of key protons .
Data Contradiction Analysis
Q. When HPLC purity data conflicts with NMR integration, how can researchers identify and resolve the discrepancy?
- Methodological Answer :
- Source Identification : Check for co-eluting impurities in HPLC (e.g., diastereomers) using chiral columns or LC-MS. For NMR, confirm solvent peaks or residual water are not skewing integrals .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign overlapping signals. If impurities persist, repeat synthesis with deuterated solvents to exclude exchangeable protons .
- Case Study : In , conflicting benzimidazole yields were resolved by optimizing coupling reaction pH (sodium acetate buffer) to suppress hydrolysis .
Experimental Design
Q. Designing a kinetic study to evaluate the hydrolytic stability of the diethoxyphosphoryloxy group under physiological conditions: What parameters are critical?
- Methodological Answer :
- Conditions : Simulate pH 7.4 (phosphate buffer), 37°C. Monitor hydrolysis via ³¹P NMR or UV-Vis (release of inorganic phosphate) .
- Control Variables : Compare stability in aqueous vs. lipid-rich environments (e.g., micelles) to assess bioavailability .
- Data Interpretation : Fit kinetic data to a first-order model; calculate half-life (t½) and activation energy (Arrhenius plot) for degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
